2,6-Difluoro-4-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

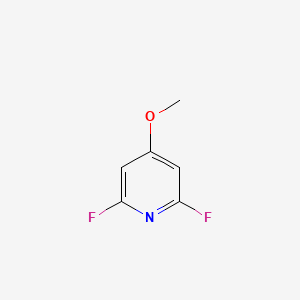

2,6-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as cesium fluorosulfate (CsSO4F) at room temperature, which produces a mixture of fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at 20°C to form 2-fluoro-3-bromopyridine, which can then be further fluorinated .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) is another method to achieve fluorination of pyridine derivatives .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoro-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications

2,6-Difluoro-4-methoxypyridine has been investigated for its role as a pharmacological agent due to its ability to modulate biological pathways. Notably, it has been utilized in the development of GPR40 (FFA1) agonists, which are significant in managing type 2 diabetes. Studies have shown that derivatives containing this compound exhibit improved metabolic stability and bioavailability, making them promising candidates for therapeutic applications.

Case Study: GPR40 Agonists

In a study published in the Journal of Medicinal Chemistry, compounds derived from this compound demonstrated enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. Specifically:

- Improved Half-Life : The incorporation of the difluoromethoxy group resulted in a half-life increase to approximately 4.6 hours.

- Efficacy in Glucose Regulation : In vivo tests showed that these compounds could lower blood glucose levels effectively during oral glucose tolerance tests in diabetic mouse models .

Agrochemical Applications

The compound has also found applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its fluorinated structure enhances the biological activity of resulting compounds, leading to more effective agricultural products.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound can improve herbicidal efficacy through:

- Enhanced Target Specificity : The difluoromethoxy group increases binding affinity to target enzymes in plants.

- Reduced Environmental Impact : Compounds synthesized from this pyridine derivative have shown lower toxicity to non-target organisms compared to traditional herbicides .

Chemical Synthesis

The compound serves as an important building block in organic synthesis, particularly for creating complex molecular architectures. Its reactivity allows for various functionalization strategies.

Synthesis Techniques

Several synthetic routes have been developed using this compound:

- Cross-Coupling Reactions : Utilized in palladium-catalyzed reactions to form carbon-carbon bonds with high yields.

- Functional Group Transformations : The methoxy group can be easily modified to introduce other functional groups, expanding the scope of potential derivatives .

Recent studies have explored the biological activities of this compound derivatives, particularly their antimicrobial and cytotoxic properties.

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2,6-Difluoro-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2,6-Difluoro-4-methoxypyridine can be compared with other fluorinated pyridines, such as:

2,6-Difluoropyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.

4-Methoxypyridine: Lacks the fluorine atoms, resulting in different chemical and physical properties.

2,3,5,6-Tetrafluoropyridine: Contains more fluorine atoms, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

2,6-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₅F₂NO

- Molecular Weight : 145.11 g/mol

- Appearance : Clear colorless liquid

The presence of fluorine atoms in its structure enhances the compound's lipophilicity, which may facilitate its ability to penetrate biological membranes. This property is particularly advantageous in drug design and development.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound can inhibit or activate enzymes through strong hydrogen bonding and π-π stacking interactions.

- Receptor Modulation : It has shown potential in modulating receptor activity, which is critical for therapeutic applications.

Biological Applications

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may act as an antimicrobial agent, making it a candidate for further exploration in infectious disease treatment.

- Pharmaceutical Synthesis : It serves as a precursor in the synthesis of various pharmaceuticals due to its versatile reactivity.

- Cancer Research : Its derivatives have been evaluated for antiproliferative activity against various cancer cell lines, indicating potential use in oncology .

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study demonstrated that this compound showed significant activity against specific bacterial strains, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

- Antiproliferative Activity :

- Pharmacokinetic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,6-Dichloro-4-methoxypyridine | C₆H₅Cl₂NO | Contains chlorine instead of fluorine; different reactivity profile. |

| 2-Fluoro-4-methoxypyridine | C₆H₅FNO | Only one fluorine atom; less lipophilic than its difluorinated counterpart. |

| 3,5-Difluoro-4-methoxypyridine | C₆H₅F₂NO | Different positioning of fluorine atoms; alters electronic properties significantly. |

The unique arrangement of substituents in this compound contributes to its distinct chemical reactivity and biological activity compared to these related compounds.

Propiedades

IUPAC Name |

2,6-difluoro-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTFKBJLWDISRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.